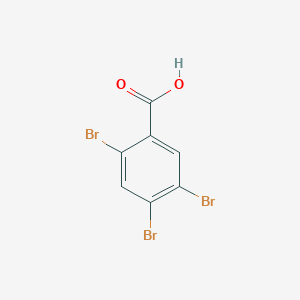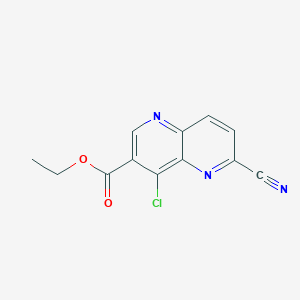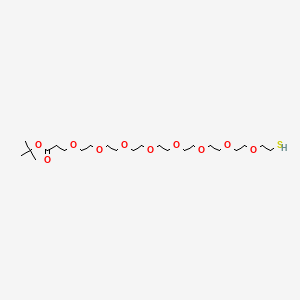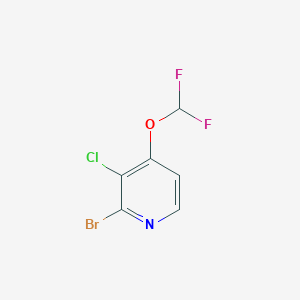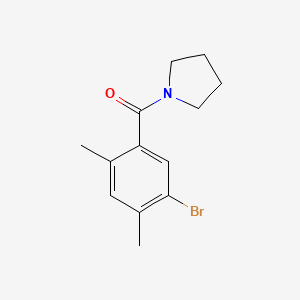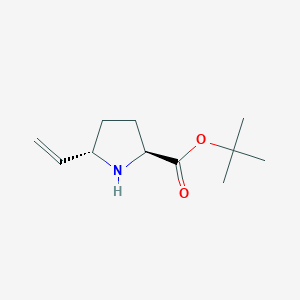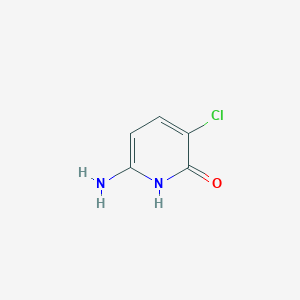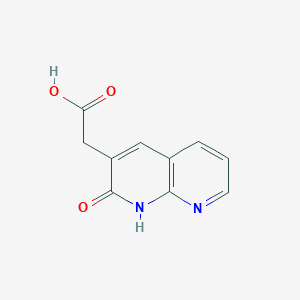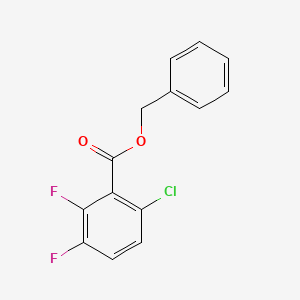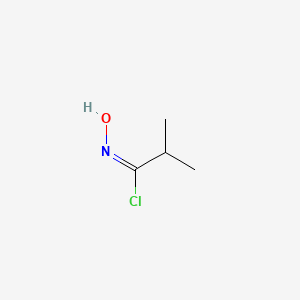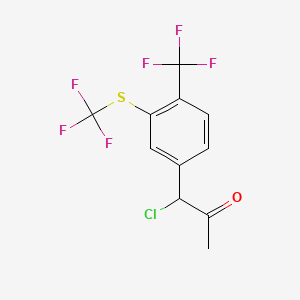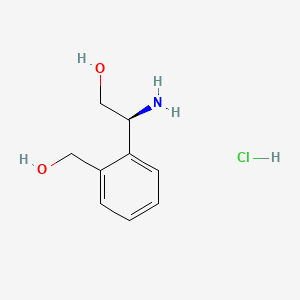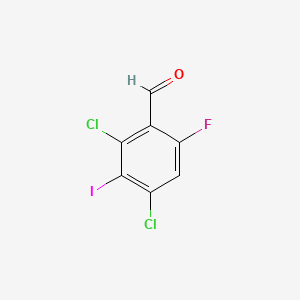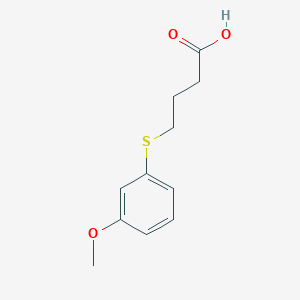
4-((3-Methoxyphenyl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methoxyphenyl)thio)butanoic acid is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of a methoxyphenyl group attached to a butanoic acid backbone via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)thio)butanoic acid typically involves the following steps:
Thioether Formation: The reaction between 3-methoxyphenylthiol and a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.
Acidification: The resulting intermediate is then acidified to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxyphenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: 4-((3-Methoxyphenyl)sulfinyl)butanoic acid, 4-((3-Methoxyphenyl)sulfonyl)butanoic acid.
Reduction: 4-((3-Methoxyphenyl)thio)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Methoxyphenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-Methoxyphenyl)thio)butanoic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress Pathways: The compound may exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production.
Inflammatory Pathways: It may also influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methoxyphenyl)thio)butanoic acid: Similar structure but with the methoxy group in the para position.
4-((3-Hydroxyphenyl)thio)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-((3-Methoxyphenyl)thio)pentanoic acid: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
4-((3-Methoxyphenyl)thio)butanoic acid is unique due to the specific positioning of the methoxy group and the thioether linkage, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C11H14O3S/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) |
InChI Key |
PIYQKNNMKURSLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


